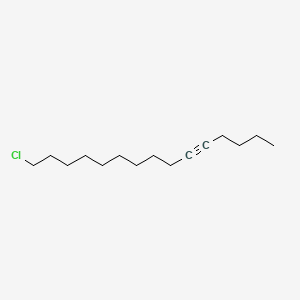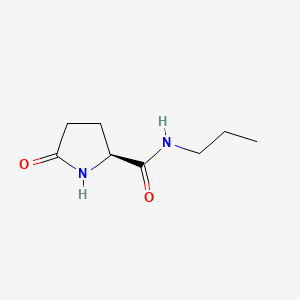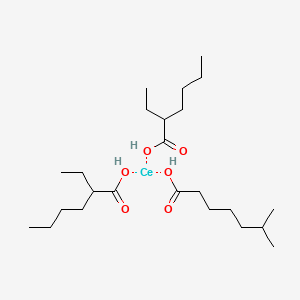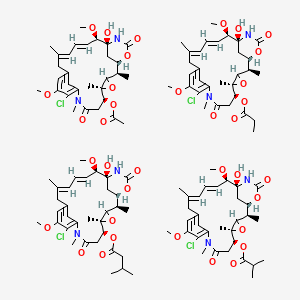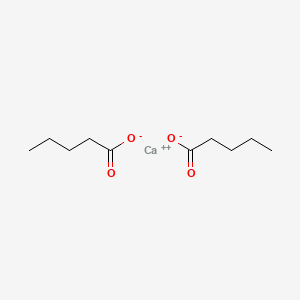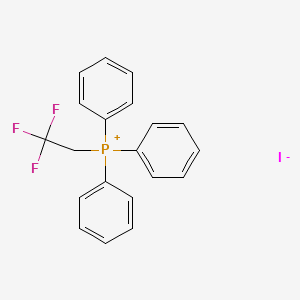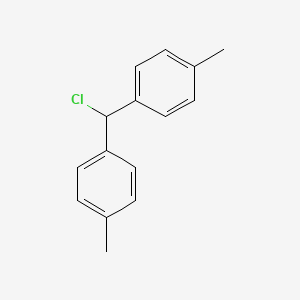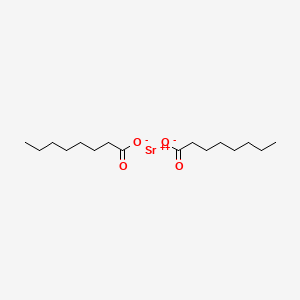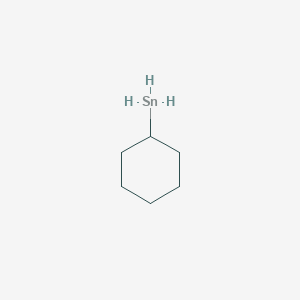
Stannane, cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, cyclohexyl- is an organotin compound with the chemical formula C6H11SnH3. It is a derivative of stannane (SnH4) where one of the hydrogen atoms is replaced by a cyclohexyl group (C6H11). This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Stannane, cyclohexyl- can be synthesized through various methods, including:
Stannylation Reaction: This involves the reaction of cyclohexyl halides with hexamethyldistannane in the presence of a catalyst.
Hydrostannation: This method involves the addition of stannane to alkenes or alkynes in the presence of a catalyst.
Industrial Production Methods
Industrial production of stannane, cyclohexyl- often involves large-scale stannylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
Stannane, cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylstannic acid (C6H11Sn(OH)3) using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form cyclohexylstannane (C6H11SnH3) using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Cyclohexylstannic Acid: Formed through oxidation.
Cyclohexylstannane: Formed through reduction.
Cyclohexylstannyl Halides: Formed through substitution reactions.
科学的研究の応用
Stannane, cyclohexyl- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Investigated for its potential use in biological systems due to its unique chemical properties.
Material Science: Used in the development of new materials with specific properties, such as increased conductivity or stability.
作用機序
The mechanism of action of stannane, cyclohexyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The tin atom can form bonds with various substrates, facilitating different types of chemical transformations .
類似化合物との比較
Similar Compounds
Tributyltin Hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (SnH4): The parent compound of stannane, cyclohexyl-, used in various chemical reactions.
Stanene: A two-dimensional material composed of tin atoms, used in material science and electronics.
Uniqueness
Stannane, cyclohexyl- is unique due to the presence of the cyclohexyl group, which provides specific steric and electronic properties. This makes it particularly useful in selective organic synthesis and catalysis, where control over reactivity and selectivity is crucial .
特性
CAS番号 |
39858-44-1 |
|---|---|
分子式 |
C6H14Sn |
分子量 |
204.89 g/mol |
IUPAC名 |
cyclohexylstannane |
InChI |
InChI=1S/C6H11.Sn.3H/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;;;; |
InChIキー |
BXIDVZRYCXKZSB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[SnH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




